molecular formula C8H16ClNO2 B138703 Ethyl piperidine-4-carboxylate hydrochloride CAS No. 147636-76-8

Ethyl piperidine-4-carboxylate hydrochloride

Cat. No. B138703
CAS RN: 147636-76-8
M. Wt: 193.67 g/mol
InChI Key: SNZAKTXWTXRXNI-UHFFFAOYSA-N
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Description

Ethyl piperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 . It is a derivative of piperidine and can be used as an intermediate in the manufacture of pharmaceutical drugs and chemicals .


Synthesis Analysis

The synthesis of Ethyl piperidine-4-carboxylate hydrochloride involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt .


Molecular Structure Analysis

The molecular structure of Ethyl piperidine-4-carboxylate hydrochloride consists of a piperidine ring which bears a carboxylic acid group . The molecular weight of the compound is 193.671 Da .


Chemical Reactions Analysis

Ethyl piperidine-4-carboxylate hydrochloride can be synthesized from ethyl 1-acetylpiperidine-4-carboxylate by chemical reaction . It can also be used as a substrate in a palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides .


Physical And Chemical Properties Analysis

Ethyl piperidine-4-carboxylate hydrochloride has a boiling point of 204 °C, a density of 1.02 g/mL at 25 °C, and a vapor pressure of 39.4Pa at 25℃ . It is a clear colorless to slightly brown liquid .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Ethyl piperidine-4-carboxylate hydrochloride can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Synthesis of SMN Protein Modulators

This compound is used as a reactant for the synthesis of SMN protein modulators . SMN proteins play a crucial role in the survival of motor neurons, and modulators can have potential therapeutic applications in diseases like spinal muscular atrophy.

Synthesis of β-Aryl and β-Amino-Substituted Aliphatic Esters

Ethyl piperidine-4-carboxylate hydrochloride is used in the synthesis of β-aryl and β-amino-substituted aliphatic esters by rhodium catalyzed tandem double bond migration/conjugate addition . These compounds have potential applications in medicinal chemistry due to their biological activities.

Synthesis of Nitroethylenediamines

This compound is used in the nucleophilic ring opening of nitroimidazolidinone to synthesize nitroethylenediamines . Nitroethylenediamines are important intermediates in organic synthesis and have applications in the synthesis of pharmaceuticals and agrochemicals.

Synthesis of Receptor Agonists and Antagonists

Ethyl piperidine-4-carboxylate hydrochloride is used as a building block for the syntheses of receptor agonists and antagonists . These compounds are crucial in drug discovery and development, as they can modulate the activity of receptors and have potential therapeutic applications.

Synthesis of 4-Amino-5-Chloro-2-Methoxy-Benzamide Derivatives

This compound is used as a starting reagent in the synthesis of 4-amino-5-chloro-2-methoxy- N - [1- [5- (1-methylindol-3-ylcarbonylamino)pentyl]piperidin-4-ylmethyl]benzamide derivatives . These derivatives have potential applications in medicinal chemistry due to their biological activities.

Safety and Hazards

Ethyl piperidine-4-carboxylate hydrochloride is classified as an irritant. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

ethyl piperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZAKTXWTXRXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594398
Record name Ethyl piperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

147636-76-8
Record name Ethyl piperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary effects of Piperidine-4-carboxylic acid ethyl ester hydrochloride observed in a clinical setting?

A1: Research indicates that Piperidine-4-carboxylic acid ethyl ester hydrochloride exhibits potent analgesic (pain-relieving) and antispasmodic properties. [, , ]. Studies show its effectiveness in managing postoperative pain and restlessness, offering a potential alternative to morphine []. Additionally, its combined atropine-like and sedative effects make it particularly suitable for treating severe colicky pain [].

Q2: Are there any specific patient populations where caution is advised when administering Piperidine-4-carboxylic acid ethyl ester hydrochloride?

A2: Yes, research suggests exercising caution when administering Piperidine-4-carboxylic acid ethyl ester hydrochloride to specific patient groups. For instance, its use in individuals with bronchial asthma has been investigated []. Additionally, caution is recommended for ambulatory and elderly patients due to a higher incidence of dizziness and potential syncope [].

Q3: Beyond its analgesic and antispasmodic effects, have any other noteworthy observations been made regarding the effects of Piperidine-4-carboxylic acid ethyl ester hydrochloride?

A3: While generally considered safe, research has documented potential side effects associated with Piperidine-4-carboxylic acid ethyl ester hydrochloride. These include dizziness, perspiration, and dryness of the mouth []. There are also reports suggesting a possibility for habit formation and, in isolated cases, the potential to induce delirium [].

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